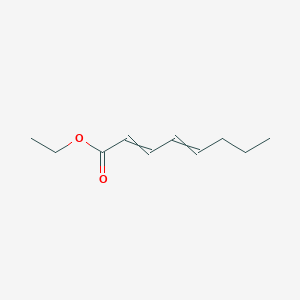

2,4-Octadienoic acid, ethyl ester, (E,Z)-

Description

Contextual Significance of Conjugated Dienoic Acid Esters in Organic Chemistry and Biological Sciences

Conjugated dienoic acid esters are a class of organic molecules characterized by the presence of two carbon-carbon double bonds separated by a single bond, attached to an ester functional group. This conjugated system is of significant interest in organic chemistry due to its electronic properties, which influence the molecule's reactivity and spectroscopic characteristics. The delocalization of pi-electrons across the conjugated system leads to enhanced stability and unique reactivity patterns, making these compounds valuable synthons in various chemical transformations.

In the biological sciences, conjugated fatty acids and their esters are recognized for their diverse and potent biological activities. For instance, conjugated linoleic acids (CLAs), which are isomers of octadecadienoic acid, have been the subject of extensive research for their potential health benefits. These compounds are found naturally in the meat and dairy products of ruminant animals.

Overview of Existing Research on Related Unsaturated Fatty Acid Ethyl Esters

While specific research on (2E,4Z)-Ethyl 2,4-Octadienoate is not abundant in publicly accessible literature, a wealth of information exists for structurally similar unsaturated fatty acid ethyl esters. A prominent example is ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as "pear ester," which is a key flavor component of Bartlett pears and is widely used in the food and fragrance industries. wikipedia.orgperfumerflavorist.com Research on pear ester has focused on its natural occurrence, synthesis, and sensory properties. wikipedia.orgperfumerflavorist.com

Furthermore, the broader category of unsaturated fatty acid ethyl esters is of significant interest in biochemistry and medicine. For example, fatty acid ethyl esters (FAEEs) are known to be metabolites of ethanol (B145695). bris.ac.uk In the context of human health, omega-3 fatty acid ethyl esters, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ethyl esters, have been extensively studied for their cardiovascular benefits. nih.gov These studies provide a framework for understanding the potential biological relevance of other unsaturated fatty acid ethyl esters.

The study of various unsaturated fatty acid esters has also revealed their roles as signaling molecules and pheromones in the animal kingdom. For example, (Z)-7-dodecenyl acetate (B1210297) is a pheromone used by the female Asian elephant to signal mating readiness. bris.ac.uk

Objectives and Scope of Academic Inquiry for (2E,4Z)-Ethyl Octadienoate

Given the limited specific research on (2E,4Z)-Ethyl 2,4-Octadienoate, there are numerous avenues for future academic inquiry. A primary objective would be to develop efficient and stereoselective synthetic routes to obtain the pure (2E,4Z)-isomer. This would be crucial for subsequent studies of its physical, chemical, and biological properties.

A comprehensive investigation into the sensory properties of (2E,4Z)-Ethyl 2,4-Octadienoate could reveal potential applications in the flavor and fragrance industry, similar to its longer-chain analogue, the pear ester. Furthermore, exploring its natural occurrence in plants, fruits, or microorganisms could provide insights into its biosynthetic pathways and ecological significance.

From a biological perspective, research could focus on its potential bioactivities. Investigating its effects on various cell lines could uncover cytotoxic, anti-inflammatory, or other pharmacological properties. Moreover, its role as a potential semiochemical, such as a pheromone or kairomone, in insect communication could be another fruitful area of research, drawing parallels to the known activities of other unsaturated esters.

Physicochemical Properties of a Related Compound

To provide some context for the likely properties of (2E,4Z)-Ethyl 2,4-Octadienoate, the following table details the physicochemical properties of the closely related and well-studied compound, ethyl (2E,4Z)-deca-2,4-dienoate (pear ester).

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 70-72 °C at 0.05 mmHg |

| Density | 0.905 g/mL at 25 °C |

| Refractive Index | n20/D 1.486 |

Data for ethyl (2E,4Z)-deca-2,4-dienoate chemicalbook.com

Synthesis of a Related Conjugated Dienoic Acid Ester

The synthesis of conjugated dienoic acid esters often requires stereoselective methods to obtain the desired isomer. One documented synthesis for ethyl (2E,4Z)-deca-2,4-dienoate involves the reaction of (Z)-1-heptenyl bromide with lithium and copper iodide to form a cuprate (B13416276) complex. This complex is then reacted with ethyl propiolate to yield a mixture of isomers, from which the desired (2E,4Z) product is isolated. chemicalbook.com

| Step | Reactants | Product |

| 1 | (Z)-1-heptenyl bromide, Lithium, Copper Iodide | 1-heptenyllithium cuprate complex |

| 2 | 1-heptenyllithium cuprate complex, Ethyl propiolate | Mixture of ethyl (2E,4Z)- and ethyl (2E,4E)-2,4-decadienoate |

| 3 | Mixture of isomers | Pure ethyl (2E,4Z)-2,4-decadienoate (via fractional distillation) |

Synthesis of ethyl (2E,4Z)-deca-2,4-dienoate chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl octa-2,4-dienoate |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-9H,3-5H2,1-2H3 |

InChI Key |

VCJFBQACKACAPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CC(=O)OCC |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2e,4z Ethyl Octadienoate

Historical Development of Conjugated Dienoate Synthesis

The synthesis of conjugated dienes and their derivatives has evolved significantly over the decades. Early methods often resulted in mixtures of stereoisomers, which required difficult purification steps. researchgate.net A notable advancement came in the 1970s with the development of highly stereoselective routes to conjugated dienes. For instance, in 1973, organometallic alkenylation methods were reported that could produce unsymmetrically substituted (E,E)- and (E,Z)-1,3-dienes with high stereoselectivity (≥97%). pnas.org

The landscape of alkene synthesis was further revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Negishi coupling, discovered in 1976, which couples alkenylalanes with alkenyl halides, became a cornerstone for the synthesis of complex alkenes and oligoenes, offering a more broadly applicable and straightforward route. pnas.org These foundational developments paved the way for the highly controlled synthesis of specific isomers of conjugated dienoic esters required for various applications.

Modern Organic Synthesis Methodologies for (E,Z)-Dienoates

Modern synthetic chemistry offers a toolkit of powerful reactions that allow for the highly stereoselective synthesis of (E,Z)-dienoates. These methods provide greater control over the final product's geometry compared to older techniques.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org A particularly useful variant for ester synthesis is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with a trialkyl orthoester, typically in the presence of a weak acid catalyst like propionic acid. wikipedia.orgjk-sci.commasterorganicchemistry.com This libretexts.orglibretexts.org-sigmatropic rearrangement proceeds through a ketene (B1206846) acetal (B89532) intermediate to yield a γ,δ-unsaturated ester. jk-sci.com

The reaction often requires elevated temperatures (100–200 °C) and can have long reaction times. wikipedia.orglibretexts.org However, it is valued for its ability to transfer stereochemical information from the starting alcohol to the newly formed carbon center. masterorganicchemistry.com While not a direct route to α,β,γ,δ-conjugated dienoates in a single step, it is a key method for constructing γ,δ-unsaturated esters which can be precursors to conjugated systems. A related procedure for preparing ethyl (E,Z)-2,4-decadienoate involves the rearrangement of an allenic ester precursor, which itself is prepared from an alcohol and excess triethyl orthoacetate. orgsyn.org

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) generally yield (E)-alkenes, whereas non-stabilized (or reactive) ylides predominantly form (Z)-alkenes. wikipedia.orgorganic-chemistry.org

This selectivity makes the Wittig reaction a valuable tool for constructing dienoates with specific geometries. For instance, a known synthesis of ethyl (E,Z)-2,4-decadienoate involves the reaction of hexyltriphenylphosphonium bromide (which forms a non-stabilized ylide) with ethyl (E)-4-oxo-2-butenoate. orgsyn.org The non-stabilized ylide ensures the formation of the (Z)-configured double bond at the 4-position, while the starting butenoate already contains the (E)-configured double bond. This method has been reported to produce the target compound in 68% yield with 85% purity. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Yield | Purity |

| Hexyltriphenylphosphonium bromide | Ethyl (E)-4-oxo-2-butenoate | Ethyl (E,Z)-2,4-decadienoate | 68% | 85% |

This table summarizes the reported outcome of a Wittig reaction for synthesizing a dienoate.

Organocuprates, also known as Gilman reagents, are "soft" nucleophiles that are highly effective in forming carbon-carbon bonds. masterorganicchemistry.comresearchgate.net They are typically prepared by reacting an organolithium reagent with a copper(I) salt. masterorganicchemistry.com A key application is their addition to α,β-unsaturated carbonyl compounds, including propiolate esters.

A highly efficient and stereoselective synthesis of ethyl (E,Z)-dienoates utilizes this methodology. Specifically, the synthesis of ethyl (E,Z)-2,4-decadienoate can be achieved by the addition of a lithium di-(Z)-1-heptenylcuprate to ethyl propiolate. orgsyn.org This reaction proceeds with high stereoselectivity, affording the desired (E,Z) isomer in 90% yield and 95% purity. orgsyn.org The reaction of the cuprate (B13416276) complex with ethyl propiolate is a powerful method for creating the conjugated dienoate system with the desired stereochemistry in a single step. chemicalbook.com

| Organocuprate | Substrate | Product | Yield | Purity |

| Lithium di-(Z)-1-heptenylcuprate | Ethyl propiolate | Ethyl (E,Z)-2,4-decadienoate | 90% | 95% |

This table presents the results of an organocuprate-mediated synthesis of a dienoate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, represent some of the most versatile and powerful methods for constructing carbon-carbon bonds, including those in conjugated dienes. researchgate.netpnas.org These reactions allow for the highly stereoselective synthesis of all four possible stereoisomers of a 2,4-dienoic ester by carefully choosing the geometry of the starting alkenyl components. pnas.org

For example, the synthesis of ethyl 2,4-undecadienoate isomers has been achieved with ≥98% isomeric purity using Negishi coupling. pnas.org The general approach involves coupling an alkenyl halide (like ethyl (E)- or (Z)-β-bromoacrylate) with an alkenyl organometallic reagent in the presence of a palladium catalyst. The reaction retains the stereochemistry of both starting materials, providing excellent control over the final product's geometry. While these methods offer unparalleled control, they often require carefully prepared organometallic reagents and strict reaction conditions. pnas.org

Investigation of Precursor Compounds and Reaction Parameters

The success of any synthetic methodology hinges on the appropriate choice of precursors and the optimization of reaction parameters.

For the Orthoester Claisen Rearrangement , the key precursors are an allylic alcohol and a trialkyl orthoester. jk-sci.commasterorganicchemistry.com Reaction parameters typically involve heating to high temperatures (100-200 °C) in the presence of a weak acid catalyst. libretexts.org In a related synthesis of ethyl (E,Z)-2,4-decadienoate, the precursor allenic ester is refluxed in benzene (B151609) with aluminum oxide for 5 hours. orgsyn.org

In the Wittig reaction , the precursors are an aldehyde or ketone and a phosphonium salt, which is deprotonated to form the ylide. For the synthesis of ethyl (E,Z)-2,4-decadienoate, the precursors are ethyl (E)-4-oxo-2-butenoate and hexyltriphenylphosphonium bromide. orgsyn.org The ylide is typically generated in situ using a strong base like n-butyllithium in an anhydrous solvent such as ether at controlled temperatures (e.g., 15-20 °C). google.com

The Organocuprate-mediated synthesis requires an alkenyl halide to generate the organolithium reagent, which is then converted to the cuprate. For the synthesis of ethyl (E,Z)-2,4-decadienoate, (Z)-1-heptenyl bromide is used as the precursor for the cuprate, which then reacts with ethyl propiolate. chemicalbook.com These reactions demand strictly anhydrous conditions and are performed at low temperatures, ranging from -8 to -40°C, to ensure the stability of the organometallic reagents and achieve high selectivity. orgsyn.org

Extensive searches for synthetic pathways, methodological advancements, and strategies for derivatization and functionalization specifically for the chemical compound 2,4-Octadienoic acid, ethyl ester, with the (E,Z)- isomeric configuration, did not yield specific research findings. The available scientific literature predominantly focuses on a structurally similar compound with a longer carbon chain, ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as the pear ester due to its characteristic aroma.

While general methods for the synthesis of conjugated dienoates exist, such as Wittig-type reactions, organometallic coupling reactions, and metathesis, specific examples and detailed experimental conditions for the preparation of (2E,4Z)-ethyl octadienoate are not described in the consulted resources. Similarly, there is a lack of published research on the derivatization and functionalization of the (2E,4Z)-ethyl octadienoate scaffold.

It is important to note the distinction between the requested C8 compound, ethyl octadienoate, and the more extensively studied C10 compound, ethyl decadienoate. Research and applications cited in many sources are specific to the latter. Therefore, no data tables or detailed research findings for the specified sections and subsections concerning (2E,4Z)-ethyl octadienoate can be provided at this time.

Stereochemical Investigations and Isomeric Considerations of Ethyl Octadienoates

Analysis of (E,Z)-Stereoisomer Purity and Geometric Control

The analysis and purification of the (E,Z)-stereoisomer from a mixture of its geometric counterparts are critical for its application and study. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating these isomers. A study on the analogous ethyl 2,4-decadienoate isomers demonstrated successful separation using a nonpolar reversed-phase C18 column with silver ions in the mobile phase for HPLC, and a VOCOL capillary column for GC.

Silver ion HPLC, in particular, leverages the reversible formation of charge-transfer complexes between silver ions and the π-electrons of the double bonds, allowing for separation based on the subtle differences in the geometry of the isomers. Structural characterization and identification of the separated isomers are definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

The four potential geometric isomers of ethyl 2,4-octadienoate that require analytical separation are detailed in the table below.

| Isomer Name | Systematic Name | Common Abbreviation |

|---|---|---|

| ethyl (2E,4Z)-2,4-octadienoate | ethyl (2E,4Z)-octa-2,4-dienoate | (E,Z) |

| ethyl (2E,4E)-2,4-octadienoate | ethyl (2E,4E)-octa-2,4-dienoate | (E,E) |

| ethyl (2Z,4E)-2,4-octadienoate | ethyl (2Z,4E)-octa-2,4-dienoate | (Z,E) |

| ethyl (2Z,4Z)-2,4-octadienoate | ethyl (2Z,4Z)-octa-2,4-dienoate | (Z,Z) |

Commercial production of related dienoates, such as ethyl (E,Z)-2,4-decadienoate, often specifies a minimum purity of the (E,Z) isomer (e.g., >92%) with the total sum of all isomers being much higher (e.g., >98%). This indicates that while stereoselective synthesis methods are effective, the final product is typically a mixture where the desired (E,Z)-isomer is the major component.

Stereoselective Synthesis and Diastereomeric Ratios

Achieving a high diastereomeric ratio in favor of the (E,Z)-isomer is a primary goal of synthetic strategies. The Wittig reaction and its modifications are powerful tools for this purpose. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used.

Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (like an adjacent ester group) are less reactive and allow for equilibration of intermediates, which typically leads to the thermodynamically more stable (E)-alkene.

Non-stabilized Ylides : Ylides that are not stabilized (e.g., where the group on the ylidic carbon is a simple alkyl group) react rapidly and irreversibly, often leading to the kinetically controlled (Z)-alkene.

To synthesize the (E,Z)-isomer of ethyl 2,4-octadienoate, a strategic disconnection is required. For instance, reacting a (Z)-configured α,β-unsaturated aldehyde with a stabilized phosphorane that forms the (E)-double bond is a viable route. A common approach involves the Wittig reaction between hexyltriphenylphosphonium bromide and ethyl (E)-4-oxo-2-butenoate, which has been shown to produce the analogous (E,Z)-decadienoate with a purity of 85%. orgsyn.org

Another effective method is the one-pot oxidation-olefination of an appropriate (Z)-configured allylic alcohol. journal-vniispk.ru This approach can provide direct access to the (E,Z)-dienoate system. The table below summarizes potential stereoselective synthetic routes.

| Synthetic Method | Key Reactants | Typical Stereochemical Outcome | Reference Principle |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Depends on ylide stability; non-stabilized ylides favor Z-alkenes, stabilized ylides favor E-alkenes. | organic-chemistry.orglibretexts.org |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone + Phosphonate Carbanion | Generally gives high E-selectivity. Still-Gennari modification can favor Z-alkenes. | wikipedia.org |

| One-pot Oxidation-Olefination | (Z)-Allylic Alcohol + Oxidant + Wittig Reagent | Can be tailored to produce (E,Z)-dienes. | journal-vniispk.ru |

| Organometallic Coupling | Lithium di-(Z)-alkenylcuprate + Ethyl propiolate | Can produce high purity (E,Z)-isomers. | orgsyn.org |

Comparative Studies of Geometric Isomers and Their Chemical Reactivity

The geometric arrangement of the double bonds in the four isomers of ethyl 2,4-octadienoate significantly influences their chemical reactivity, particularly in concerted reactions like the Diels-Alder cycloaddition. patsnap.com The fundamental requirement for a diene to participate in this reaction is its ability to adopt an s-cis conformation (where both double bonds are on the same side of the central single bond). chemistrysteps.com

The reactivity differences between the geometric isomers are primarily governed by steric repulsions in the transition state of the reaction. researchgate.net For example, in a Diels-Alder reaction:

The (2E,4E)-isomer is generally the most thermodynamically stable and can readily adopt the necessary s-cis conformation.

The (2E,4Z)-isomer can also adopt the s-cis conformation. However, the propyl group on C5 is positioned differently relative to the ethyl ester group compared to the (2E,4E)-isomer. This can lead to different steric interactions with the incoming dienophile, thereby altering the reaction rate and the stereochemistry of the product.

Isomers with a (2Z) double bond often show significantly lower reactivity. This is not necessarily because they cannot form the s-cis conformer, but because the substituent at C2 creates severe steric hindrance in the Diels-Alder transition state, effectively blocking the approach of the dienophile. researchgate.net

In general, conjugated dienes are more reactive towards electrophiles than simple alkenes because they form resonance-stabilized allylic carbocation intermediates. quora.com

Conformational Analysis of the Dienoate System

The conformational flexibility of ethyl (E,Z)-2,4-octadienoate is primarily centered around the C2-C3 single bond. The two principal planar conformations are the s-trans and s-cis rotamers.

s-trans conformation : The C1-C2 and C3-C4 double bonds are on opposite sides of the C2-C3 single bond. This is the most stable conformation due to minimized steric repulsion between the substituents on C1 and C4.

s-cis conformation : The C1-C2 and C3-C4 double bonds are on the same side of the C2-C3 single bond. This conformation is higher in energy (less stable) due to steric strain but is essential for the diene to undergo pericyclic reactions like the Diels-Alder. chemistrysteps.com

The energy barrier for rotation around the C2-C3 bond in a conjugated diene is higher than that of a typical alkane C-C single bond. This is because the conjugation imparts partial double-bond character to the C2-C3 bond, and this stabilizing π-orbital overlap is broken during rotation, peaking in energy when the p-orbitals are orthogonal.

Further conformational possibilities arise from rotation around the C1-C(O)O bond of the ethyl ester group. The ester functional group itself preferentially adopts a planar conformation to maximize resonance between the oxygen lone pair and the carbonyl π-system. The two main conformations are:

s-trans (ester) : The C1-C2 bond and the O-ethyl bond are on opposite sides of the C-O single bond. This is generally the more stable conformation.

s-cis (ester) : The C1-C2 bond and the O-ethyl bond are on the same side of the C-O single bond. This is generally less stable due to steric hindrance.

Natural Occurrence and Biosynthetic Pathways of Dienoic Esters

Identification in Biological Matrices (Excluding Human Systems)

While extensive research has identified numerous volatile esters in plants, fruits, and fermented products, specific documentation on the natural occurrence of ethyl (E,Z)-2,4-octadienoate is not widely available in scientific literature. However, its longer-chain analogue, ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a well-characterized natural volatile compound. This related dienoic ester is a key aroma constituent in a variety of fruits and beverages. wikipedia.orgresearchgate.netthegoodscentscompany.comthegoodscentscompany.comchemicalbook.comresearchgate.net Its presence highlights the capability of biological systems to produce 2,4-dienoate structures. The identification of ethyl (E,Z)-2,4-decadienoate across different species suggests that the fundamental biosynthetic machinery for creating such molecules is present in nature.

Below is a table summarizing the documented natural sources of the closely related C10 dienoic ester, ethyl (E,Z)-2,4-decadienoate.

Table 1: Natural Occurrence of Ethyl (E,Z)-2,4-decadienoate

| Biological Source | Common Name |

|---|---|

| Pyrus communis | Bartlett Pear |

| Malus domestica | Apple |

| Vitis labrusca | Concord Grape |

| Cydonia oblonga | Quince |

This table is based on information from multiple sources. wikipedia.orgchemicalbook.com

Enzymatic Biogenesis of Unsaturated Fatty Acid Esters

The enzymatic synthesis of unsaturated fatty acid esters is a multifaceted process that leverages precursors from several core metabolic pathways. The formation of the ester bond is typically catalyzed by specific enzymes that join an acyl moiety, derived from fatty acid metabolism, with an alcohol, which can originate from either carbohydrate or amino acid metabolism.

The carbon backbone of ethyl (E,Z)-2,4-octadienoate originates from fatty acid metabolism. The biosynthesis of the octadienoyl group follows the general principles of fatty acid synthesis, starting from the precursor molecule acetyl-CoA. Through a series of condensation reactions, the carbon chain is elongated. The introduction of double bonds to form an unsaturated acyl-CoA, the direct precursor to the fatty acid portion of the ester, is accomplished by desaturase enzymes.

In engineered microbial systems, the inverted fatty acid β-oxidation pathway has been utilized as a versatile platform for the biosynthesis of various valuable chemicals, including C4-C8 3-hydroxycarboxylic acids from glucose. nih.gov This demonstrates the capability of microbial hosts to produce medium-chain carbon skeletons that can serve as precursors for dienoic acids. The final step in the formation of the ethyl ester is the esterification of the octadienoyl-CoA with ethanol (B145695), a reaction often catalyzed by enzymes such as wax ester synthases or certain lipases.

The ethanol moiety required for the formation of ethyl (E,Z)-2,4-octadienoate is a common product of microbial fermentation. However, amino acid metabolism can also contribute to the pool of alcohols available for esterification, particularly for esters with more complex alcohol groups (higher alcohols). While ethanol itself is primarily derived from carbohydrate fermentation, the broader pathways of ester biosynthesis are closely linked to amino acid catabolism.

The Ehrlich pathway, for instance, details the conversion of amino acids into their corresponding fusel alcohols. This pathway involves a transamination step, followed by decarboxylation and reduction to yield an alcohol. Although this pathway is primarily associated with the formation of higher alcohols (e.g., isoamyl alcohol from leucine), it highlights the interconnectedness of nitrogen and carbon metabolism in generating the diversity of volatile esters found in nature.

Carbohydrate metabolism is central to the formation of ethyl esters, providing the fundamental building blocks for both the acyl and alcohol portions of the molecule. The glycolytic pathway breaks down glucose into pyruvate (B1213749), which is a critical metabolic node.

Ethanol Formation: In fermentative organisms like yeast, pyruvate is decarboxylated to acetaldehyde, which is then reduced to ethanol. This ethanol serves as the alcohol substrate for the esterification reaction.

Acyl-CoA Formation: Pyruvate is also the precursor to acetyl-CoA, the primary building block for fatty acid synthesis. Acetyl-CoA is carboxylated to malonyl-CoA, initiating the fatty acid synthase cycle that builds the carbon chain of what will become 2,4-octadienoic acid.

Therefore, the intermediates generated from the breakdown of carbohydrates are essential for supplying both of the direct precursors required for the enzymatic synthesis of ethyl (E,Z)-2,4-octadienoate.

Non-Enzymatic Formation Mechanisms of Dienoates

While enzymatic catalysis is the primary route for the synthesis of natural products, non-enzymatic reactions involving highly reactive metabolic intermediates can also contribute to the formation of complex molecules. researchgate.net The inherent chemical reactivity of certain substrates can lead to spontaneous cyclizations, additions, or rearrangements without the involvement of a protein catalyst. researchgate.net

For dienoates, their conjugated double bond system presents a site of potential reactivity. The formation of such systems can be envisioned through non-enzymatic dehydration of hydroxylated precursors or rearrangement of other unsaturated intermediates. Although specific non-enzymatic pathways leading to ethyl (E,Z)-2,4-octadienoate in biological systems are not well-documented, the principles of non-enzymatic natural product formation suggest that such routes are plausible if a sufficiently reactive precursor is generated through metabolic processes. For instance, the formation of macrocyclic (E,Z)-dienoates has been achieved synthetically through methods like ring-closing metathesis, demonstrating the chemical feasibility of forming this specific geometric isomerism. nih.gov

Microbial and Fungal Biosynthesis of Fatty Acid Ethyl Esters

Microorganisms, including various yeasts and filamentous fungi, are known producers of a wide array of fatty acid ethyl esters (FAEEs). These organisms can be engineered to function as microbial cell factories for the targeted production of specific esters. The biosynthesis of FAEEs in these organisms relies on the convergence of fatty acid and fermentation pathways.

Key enzymes in this process are wax ester synthases and alcohol acyltransferases, which catalyze the condensation of an acyl-CoA molecule with an alcohol, such as ethanol. The supply of both precursors is crucial for efficient ester production. Metabolic engineering strategies often focus on upregulating the pathways for both fatty acyl-CoA and ethanol synthesis while directing metabolic flux away from competing pathways.

Table 2: Examples of Microorganisms in Fatty Acid Ethyl Ester (FAEE) Production

| Organism Type | Example Species | Role in FAEE Synthesis |

|---|---|---|

| Yeast | Saccharomyces cerevisiae | Model organism for engineered FAEE production via fermentation. |

| Yeast | Cryptococcus curvatus | Oleaginous yeast capable of accumulating lipids for fatty acid supply. |

| Fungus | Aspergillus niger | Identified as capable of synthesizing short- and medium-chain FAEEs. |

| Fungus | Lasiodiplodia theobromae | Pathogenic fungus shown to produce a variety of FAEEs. |

An in-depth examination of the advanced analytical methodologies used for the structural identification, quantification, and stereochemical elucidation of (2E,4Z)-Ethyl Octadienoate is presented in this article. This ethyl ester, with its conjugated diene system, necessitates sophisticated spectroscopic and chromatographic techniques to differentiate its isomers and determine its concentration in various matrices.

Ecological and Biological Roles of 2e,4z Ethyl Octadienoate Excluding Clinical Human Applications

Role as Chemical Signals and Semiochemicals in Interspecies Interactions

There is a notable absence of specific research identifying (2E,4Z)-Ethyl 2,4-octadienoate as a semiochemical or chemical signal in the available scientific literature.

Kairomonal Activity and Insect Attraction in Agricultural Pest Management Research

No specific studies were found that document the kairomonal activity of (2E,4Z)-Ethyl 2,4-octadienoate or its application as an insect attractant in agricultural pest management research.

Electrophysiological and Behavioral Studies on Insect Olfactory Responses

Comprehensive searches of scientific databases did not yield electrophysiological or behavioral studies detailing insect olfactory responses specifically to (2E,4Z)-Ethyl 2,4-octadienoate.

In Vitro and Ex Vivo Bioactivity Investigations in Model Systems (Non-Clinical)

Investigations into the bioactivity of (2E,4Z)-Ethyl 2,4-octadienoate in non-clinical model systems are not well-represented in the current body of scientific literature.

Antioxidant Activity in Cell-Free and Cellular Models

There is no available data from cell-free or cellular model studies to characterize the antioxidant activity of (2E,4Z)-Ethyl 2,4-octadienoate.

Antimicrobial Efficacy Against Bacterial and Fungal Strains in Laboratory Settings

Specific data on the antimicrobial efficacy of (2E,4Z)-Ethyl 2,4-octadienoate against bacterial and fungal strains in laboratory environments could not be located in the searched scientific literature.

Anti-inflammatory Properties in Preclinical Research Models

There are no documented preclinical research findings available that investigate or establish the anti-inflammatory properties of (2E,4Z)-Ethyl 2,4-octadienoate.

Other Investigated Biological Activities (e.g., Hepatoprotective, Hypocholesterolemic, Nematicidal, Pesticidal, Anti-androgenic) in Relevant Research Models

While research into the full spectrum of biological activities for ethyl (2E,4Z)-deca-2,4-dienoate is ongoing, its most significant and well-documented role is in the realm of chemical ecology, specifically as a pesticidal agent. Investigations into other areas such as hepatoprotective, hypocholesterolemic, or anti-androgenic effects are not prominent in the available scientific literature.

Pesticidal Activity: Ethyl (2E,4Z)-deca-2,4-dienoate is a potent kairomone, a type of semiochemical emitted by one species that benefits a receiving species. Its primary pesticidal application is in the monitoring and control of various insect pests, most notably the codling moth (Cydia pomonella), a major pest for apple, pear, and walnut crops worldwide. oup.comresearchgate.netnih.gov

Attractant for Lepidoptera: It serves as a powerful, species-specific attractant for both male and female adult codling moths, as well as their larvae. oup.comnih.gov This dual-gender attraction is a significant advantage over sex pheromone traps, which typically only capture males. oup.com Field studies have confirmed its effectiveness in trapping C. pomonella and other tortricid moth species, such as Cydia splendana and Pammene fasciana. oup.comresearchgate.net

Behavioral Disruption: Beyond simple attraction, the pear ester disrupts key pest behaviors. It has been shown to interfere with the oviposition (egg-laying) behavior of female C. pomonella, causing them to lay eggs at a greater distance from the fruit, which may increase subsequent larval mortality. fmach.it For newly-hatched larvae, the compound can disrupt host-location, increasing their wandering time on foliage. nih.gov This prolonged exposure can indirectly improve the efficacy of concurrently applied larvicidal insecticides. nih.govfmach.it

Attractant for Other Pests: Research has also indicated its potential as an attractant for insects in the superfamily Pentatomoidea, which includes stink bugs. google.com It is being investigated as a component in lures to monitor and manage these agricultural pests. google.com

Nematicidal Activity: Direct studies on the nematicidal properties of ethyl (2E,4Z)-deca-2,4-dienoate are not available. However, research on a structurally related compound, (E,E)-2,4-decadienal , has demonstrated significant nematicidal activity. This aldehyde was identified as a prominent constituent in wood extracts of Ailanthus altissima and showed high activity against the root-knot nematode Meloidogyne javanica, suggesting that compounds with this ten-carbon dienal/dienoate backbone may be a promising area for the development of botanical nematicidal agents. nih.govresearchgate.net

The table below summarizes the investigated biological activities of Ethyl (2E,4Z)-deca-2,4-dienoate in non-clinical models.

| Biological Activity | Research Model | Observed Effect |

| Pesticidal (Kairomone) | Codling Moth (Cydia pomonella) | Attracts adult males, females, and larvae; disrupts larval host-finding and female oviposition behavior. oup.comnih.govfmach.it |

| Pesticidal (Kairomone) | Other Tortricid Moths (C. splendana, P. fasciana) | Elicits olfactory responses and acts as an attractant in field tests. oup.comresearchgate.net |

| Pesticidal (Attractant) | Stink Bugs (Superfamily Pentatomoidea) | Investigated as a synergist/attractant for use in monitoring and control compositions. google.com |

| Nematicidal | Root-Knot Nematode (Meloidogyne javanica) | No direct data. A related compound, (E,E)-2,4-decadienal, shows high nematicidal activity. nih.govresearchgate.net |

| Hepatoprotective | Not Investigated | No significant findings in available literature. |

| Hypocholesterolemic | Not Investigated | No significant findings in available literature. |

| Anti-androgenic | Not Investigated | No significant findings in available literature. |

Mechanistic Insights into Proposed Biological Interactions at the Molecular Level (Non-Clinical)

The biological activity of ethyl (2E,4Z)-deca-2,4-dienoate as a kairomone is initiated at the molecular level through interactions with the insect olfactory system. This process involves the specific recognition of the molecule by proteins in the antennae, leading to a neural signal that triggers a behavioral response.

Interaction with Odorant-Binding Proteins (OBPs): The first step in olfactory perception involves Odorant-Binding Proteins (OBPs), which are small, soluble proteins abundant in the sensillar lymph of insect antennae. These proteins are believed to capture odorant molecules from the air and transport them to olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons.

In Cydia pomonella, functional studies have identified specific General Odorant-Binding Proteins (GOBPs) that are crucial for detecting the pear ester. biocrick.comnih.gov

CpomGOBP2a: This protein exhibits a broad binding ability. Competitive binding assays demonstrated its strong affinity for ethyl (2E,4Z)-deca-2,4-dienoate, as well as for the primary sex pheromone (codlemone) and other host plant volatiles. nih.gov

CpomGOBP2b: In contrast, this protein shows more specific and strong binding to ethyl (2E,4Z)-deca-2,4-dienoate. biocrick.comnih.gov

This functional divergence suggests that a combination of generalist and specialist OBPs is involved in the complex task of identifying and discriminating host plant volatiles from other environmental cues. biocrick.comnih.gov

Activation of Olfactory Sensory Neurons: Following the binding event with OBPs, the odorant-protein complex interacts with olfactory receptors, leading to the depolarization of the neuron and the generation of an electrical signal. The sensitivity of an insect's olfactory system to a specific compound can be measured using techniques like Electroantennography (EAG).

EAG studies have confirmed that the antennae of C. pomonella and other tortricid moths exhibit significant, dose-dependent electrical responses to ethyl (2E,4Z)-deca-2,4-dienoate. oup.comresearchgate.netresearchgate.net This provides direct evidence for the presence of sensory neurons specifically tuned to detect this compound. Furthermore, single-cell recordings have identified not only neurons that respond exclusively to the pear ester or the sex pheromone but also neurons that respond to both compounds. researchgate.net This suggests a peripheral interaction in the perception of these two key semiochemicals, which could explain the complex behavioral interactions observed in field trapping experiments. researchgate.net

The table below outlines the proposed molecular mechanisms underlying the biological interactions of Ethyl (2E,4Z)-deca-2,4-dienoate.

| Molecular Target | Research Model | Proposed Mechanism of Interaction |

| Odorant-Binding Proteins (OBPs) | Codling Moth (Cydia pomonella) | The compound binds with high affinity to specific OBPs (CpomGOBP2a and CpomGOBP2b) in the antennal sensillar lymph, facilitating its transport to olfactory receptors. biocrick.comnih.gov |

| Olfactory Sensory Neurons | Codling Moth (Cydia pomonella) and other Tortricids | Activation of specific olfactory receptors on the neuron membrane, leading to a dose-dependent electrical signal (confirmed by EAG). Evidence suggests some neurons may be co-activated by both the pear ester and sex pheromones. oup.comresearchgate.netresearchgate.net |

Theoretical and Computational Chemistry Approaches to 2e,4z Ethyl Octadienoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. This information is fundamental to predicting its geometry, stability, and chemical reactivity. Methods like Density Functional Theory (DFT) have become standard tools due to their favorable balance of accuracy and computational cost. nrel.gov

For (2E,4Z)-Ethyl Octadienoate, DFT calculations can be performed using various functionals, such as M06-2X, paired with a suitable basis set like def2-TZVP, to model its electronic environment accurately. nrel.govnrel.gov Such calculations begin by finding the molecule's lowest-energy three-dimensional geometry. From this optimized structure, a wealth of information can be derived. nrel.gov

Key properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to understanding how the molecule will interact with other reagents.

Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom in the molecule, providing further insight into its polarity and potential for electrostatic interactions. nrel.govnrel.gov

Vibrational Frequencies: The calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum, which can be used to characterize its structure and compare with experimental spectroscopic data. nrel.gov

These quantum chemical calculations provide a foundational, static picture of the molecule, offering profound insights into its intrinsic properties and reactivity patterns.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measure of overall molecular polarity |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates an electrophilic site for nucleophilic attack |

| Mulliken Charge on C=O Oxygen | -0.50 e | Indicates a nucleophilic site for electrophilic attack |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a detailed view of a static molecule, (2E,4Z)-Ethyl Octadienoate is a flexible molecule that can adopt numerous shapes, or conformations. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This approach allows for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a solvent. sfu.ca

An MD simulation of (2E,4Z)-Ethyl Octadienoate would typically involve these steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic solution conditions.

Force Field Application: A force field, which is a set of parameters and equations describing the potential energy of the system, is used to calculate the forces between atoms.

Simulation: Newton's equations of motion are solved iteratively to simulate the movement of each atom over a period, typically ranging from nanoseconds to microseconds.

The resulting trajectory provides a dynamic picture of the molecule's behavior. Analysis of this trajectory can reveal:

Conformational Preferences: By monitoring the rotation around single bonds (dihedral angles), researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov For (2E,4Z)-Ethyl Octadienoate, this would involve analyzing the rotations of the ethyl group and the alkyl chain.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. This can show how water molecules, for example, arrange themselves around the polar ester group versus the nonpolar hydrocarbon chain, providing insights into its solubility and intermolecular forces.

MD simulations bridge the gap between the static electronic picture and the dynamic reality of molecules in a chemical system. nih.gov

| Dihedral Angle | Description | Observed Stable Conformations (Degrees) | Significance |

|---|---|---|---|

| C4-C5-C6-C7 | Rotation in the alkyl chain | ~60° (gauche), ~180° (anti) | Determines the overall shape of the hydrocarbon tail |

| O-C(ester)-O-C(ethyl) | Rotation of the ethyl group | ~180° (trans) | The planar trans conformation is typically favored for esters |

| C3-C4-C5-C6 | Rotation adjacent to the conjugated system | Multiple stable states | Influences the orientation of the alkyl chain relative to the dien-ester plane |

In Silico Modeling for Property Prediction and Mechanistic Insights

In silico modeling is a broad term that encompasses a variety of computational methods used to predict chemical and biological properties, often before a compound is ever synthesized. researchgate.net These models are typically built on existing data and can provide rapid screening and mechanistic insights.

For (2E,4Z)-Ethyl Octadienoate, several in silico approaches could be applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with variations in a specific property (e.g., boiling point, toxicity, receptor affinity). researchgate.net By building a QSAR model with a dataset of similar esters, one could predict various properties of (2E,4Z)-Ethyl Octadienoate based solely on its structural descriptors.

Prediction of ADMET Properties: A crucial application of in silico modeling in fields like pharmacology and toxicology is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Various software tools can estimate properties like Lipinski's rule-of-five compliance (for drug-likeness), potential for skin irritation, or acute toxicity, offering a preliminary assessment of a compound's profile. nih.gov

Mechanistic Insights through Docking: If the molecule is being studied for its interaction with a biological target, such as an olfactory receptor, molecular docking simulations can be used. Docking predicts the preferred orientation of the molecule when bound to a receptor, which can help explain its biological activity and guide the design of new compounds. nih.gov

These predictive models are invaluable for prioritizing compounds for experimental testing and for gaining a high-level understanding of how a molecule might behave in a complex system. researchgate.net

| Property/Model | Predicted Outcome | Relevance |

|---|---|---|

| Calculated LogP (cLogP) | ~3.5 | Prediction of lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Indicator of membrane transport properties |

| Lipinski's Rule of Five | Pass (0 violations) | General indicator of drug-like properties |

| Acute Oral Toxicity (Prediction) | Class IV/V (Low toxicity) | Preliminary toxicological assessment |

| Skin Sensitization (Prediction) | Potential alert | Highlights need for experimental verification of potential hazards |

Future Perspectives and Emerging Research Avenues for 2e,4z Ethyl Octadienoate

Development of Highly Efficient and Sustainable Stereoselective Synthetic Methodologies

The precise geometry of the double bonds in (2E,4Z)-ethyl octadienoate is critical to its chemical properties and potential biological function. Consequently, a primary focus for future research is the development of synthetic methods that can produce this specific stereoisomer with high purity and yield. Current research into the synthesis of conjugated dienes offers several promising avenues. nih.govnih.gov Modern organic chemistry emphasizes efficiency and sustainability, goals that can be pursued through advanced catalytic processes. nih.gov

Future synthetic strategies could move beyond classical olefination methods to more sophisticated transition-metal-catalyzed cross-coupling reactions, olefin metathesis, and rearrangements of alkynes or allenes. nih.gov Methodologies such as catalytic dienylation, which involves the direct installation of an unsaturated four-carbon unit, represent an emerging and powerful strategy for building conjugated π-systems with high stereocontrol. nih.gov The development of novel catalyst systems that favor the formation of the (E,Z) configuration over other isomers ((E,E), (Z,E), (Z,Z)) from simple precursors will be a significant challenge. Research into sustainable practices, such as minimizing solvent waste and using earth-abundant metal catalysts, will be crucial for developing environmentally benign production methods.

Table 1: Potential Stereoselective Synthetic Strategies for Future Development

| Methodology | Description | Potential Advantages |

|---|---|---|

| Transition-Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, or Negishi coupling using stereodefined vinyl-halide and vinyl-boron, -tin, or -zinc precursors. | High stereospecificity, preserving the geometry of the starting materials. mdpi.com |

| Olefin Metathesis | Ring-closing metathesis of a suitable precursor triene followed by ring-opening, or cross-metathesis strategies. | Potential for high stereoselectivity with advanced ruthenium or molybdenum catalysts. mdpi.com |

| Catalytic Dienylation | Direct cross-coupling to install a four-carbon dienyl group onto a substrate. | Atom-economical and convergent approach to building the diene structure. nih.gov |

| Alkyne/Allene Rearrangements | Stereoselective rearrangement of specifically functionalized allenic esters or enynes catalyzed by transition metals or other reagents. | Offers alternative pathways from readily available starting materials. |

Comprehensive Elucidation of Specific Biosynthetic Pathways within Natural Systems

Currently, (2E,4Z)-ethyl octadienoate is not recognized as a naturally occurring compound. thegoodscentscompany.com However, the vast chemical diversity of the natural world means its presence in an unstudied plant, fungus, or microorganism cannot be entirely ruled out. Future research should aim to screen a wide range of biological sources for its existence.

Should this compound be discovered in nature, the subsequent challenge would be to elucidate its biosynthetic pathway. It is hypothesized that its formation would follow general pathways for fatty acid and ester biosynthesis. frontiersin.org This would likely involve the de novo synthesis of an octanoic acid precursor, followed by desaturation steps to introduce the conjugated double bonds, and finally, esterification with ethanol (B145695). nih.govnih.gov The enzymes responsible for the specific desaturation and stereochemical control would be of significant interest. Investigating the genetic and enzymatic machinery in organisms that produce similar C8 or C10 volatile esters could provide a roadmap for discovering the pathway for (2E,4Z)-ethyl octadienoate or for engineering its production in a heterologous host.

Advancement of Analytical Techniques for Trace-Level Detection and Quantification in Complex Biological Matrices

The ability to detect and accurately quantify (2E,4Z)-ethyl octadienoate at very low concentrations is essential for discovering it in natural sources or for monitoring it in potential applications. Future research must focus on developing highly sensitive and selective analytical methods capable of operating within complex biological samples (e.g., fruit headspace, insect tissues, or environmental samples).

The primary challenge lies in separating the (2E,4Z) isomer from its other geometric isomers, which are likely to have very similar physical properties. High-resolution gas chromatography (GC) with specialized capillary columns is a promising technique. Furthermore, multidimensional chromatography techniques could offer enhanced separation. For definitive identification and quantification, coupling GC to mass spectrometry (MS) is indispensable. For separating isomers that are difficult to resolve by GC, high-performance liquid chromatography (HPLC), particularly with silver-ion chromatography (Ag-HPLC), could be explored, as this method separates compounds based on the number and geometry of their double bonds. researchgate.net

Table 2: Prospective Analytical Techniques for (2E,4Z)-Ethyl Octadienoate Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Detection of volatile traces in biological samples (e.g., fruits, flowers). | High sensitivity, minimal sample preparation, solvent-free extraction. |

| Multidimensional Gas Chromatography (MDGC) | Separation of complex isomeric mixtures. | Superior resolving power compared to single-column GC. |

| Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) | Isomer separation and purification. | Excellent selectivity for geometric isomers of unsaturated compounds. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation of isomers. | Provides definitive structural information, crucial for verifying stereochemistry. researchgate.net |

Exploration of Undiscovered Ecological Roles and Interspecies Chemical Communication

Given that (2E,4Z)-ethyl octadienoate has not yet been identified in nature, it has no known ecological roles. thegoodscentscompany.com However, this presents a significant opportunity for discovery. A primary avenue for future research is to investigate its potential as a semiochemical—a chemical involved in communication. Many structurally similar esters function as crucial signals in insect behavior, acting as attractants (kairomones) or pheromones.

A well-known analog, ethyl (2E,4Z)-deca-dienoate (pear ester), is a potent kairomone that attracts the codling moth, Cydia pomonella. nih.govresearchgate.net Future studies could involve synthesizing pure (2E,4Z)-ethyl octadienoate and testing its effects on various insect species, particularly agricultural pests. Electroantennography (EAG) could be used to screen for insects that can detect the compound, followed by behavioral assays (e.g., olfactometer or field trapping studies) to determine if it elicits attraction, repulsion, or other behaviors. Such research could uncover novel roles in plant-insect or insect-insect interactions, potentially leading to new, environmentally friendly pest management tools.

Fundamental Investigations into Novel Biological Mechanisms (Non-Clinical) and Potential Research Applications

The future study of (2E,4Z)-ethyl octadienoate offers a platform for fundamental research into the mechanisms of chemoreception. If this compound is found to elicit a biological response, particularly in insects, it could be used as a chemical probe to explore structure-activity relationships in olfactory receptors (ORs). By comparing the binding and activation of insect ORs by (2E,4Z)-ethyl octadienoate with their responses to the shorter C8 chain (sorbate) and longer C12 chain (pear ester) analogs, researchers could gain insight into how receptor tuning and specificity are achieved.

Potential research applications are contingent on the discovery of biological activity. If found to be a potent and species-specific insect attractant, it could be developed for use in monitoring traps or "attract-and-kill" strategies for pest control. Conversely, if it acts as a repellent, it could be integrated into "push-pull" agricultural systems. Beyond pest management, if it is found to have unique antimicrobial or other non-clinical biological activities, it could serve as a lead compound for further investigation in those areas. The initial step remains the fundamental screening for any form of biological activity, which will then open the door to these more advanced research applications.

Q & A

Basic Research Questions

Q. How can 2,4-Octadienoic acid, ethyl ester, (E,Z)- be identified in complex biological extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool for identifying this compound in mixtures. Key parameters include:

- Column selection : Polar capillary columns (e.g., DB-WAX) for resolving unsaturated esters.

- Ionization : Electron ionization (EI) at 70 eV to generate reproducible fragmentation patterns.

- Retention indices : Compare observed retention times and mass spectra with reference libraries (e.g., NIST Chemistry WebBook) .

- Validation : Co-injection with authentic standards (if available) or spectral matching to resolve isomeric ambiguities (e.g., distinguishing E,Z from E,E isomers) .

Q. What are effective methods for synthesizing 2,4-Octadienoic acid, ethyl ester, (E,Z)- with stereochemical control?

- Synthetic routes :

- Esterification : React (E,Z)-2,4-octadienoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-esterification.

- Wittig reaction : Use (E,Z)-configured alkenyl phosphonium ylides and ethyl glyoxylate to construct the dienoate backbone. Purify via fractional distillation to isolate the desired stereoisomer .

Q. How can this compound be isolated from natural sources?

- Extraction protocol :

- Solvent selection : Ethyl acetate or petroleum ether for non-polar metabolites. Sequential extraction (e.g., hexane → ethyl acetate) improves yield .

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 9:1 to 7:3). Monitor fractions via GC-MS or UV-Vis (λ ~210 nm for conjugated dienes).

- Final purification : Preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across solvent extracts be resolved?

- Experimental design :

- Solvent controls : Compare antimicrobial activity of purified compound vs. crude extracts to rule out matrix effects.

- Bioassay standardization : Use consistent microbial strains (e.g., Pseudomonas aeruginosa ATCC 27853) and broth microdilution methods (CLSI guidelines).

- Data normalization : Express activity as minimum inhibitory concentration (MIC) rather than inhibition zone diameter to account for solvent diffusion variability .

- Case study : Ethyl acetate extracts of Sesbania grandiflora showed higher inhibition zones than petroleum ether extracts, likely due to improved solubility of bioactive esters .

Q. What computational approaches predict the compound’s interaction with microbial targets?

- Molecular docking : Use AutoDock Vina to model binding to Pseudomonas aeruginosa enoyl-ACP reductase (FabI).

- Ligand preparation : Optimize the (E,Z)-conformation using density functional theory (DFT) at the B3LYP/6-31G* level.

- Target selection : Retrieve FabI crystal structure (PDB: 1C14) and validate docking poses via molecular dynamics (MD) simulations (NAMD/GROMACS) .

- Validation : Correlate docking scores with experimental MIC values to identify key hydrophobic interactions (e.g., alkyl chain penetration into FabI’s substrate pocket) .

Q. How can degradation products of this compound be characterized under varying storage conditions?

- Stability studies :

- Accelerated degradation : Expose the compound to UV light (254 nm) or elevated temperatures (40°C) for 72 hours.

- Analytical tools : LC-MS/MS (Q-TOF) in positive ion mode to detect oxidation products (e.g., epoxides or hydroperoxides).

- Preventive measures : Store in amber vials under argon at –20°C. Add antioxidants (e.g., BHT) to stock solutions .

Data Contradiction Analysis

Q. Why do GC-MS spectra of this compound vary across studies?

- Key factors :

- Isomerization : Thermal degradation during GC injection can alter E,Z ratios. Use on-column injection or lower oven temperatures (e.g., 150°C initial) to preserve stereochemistry.

- Column bleed : Polar columns may interact with esters, causing peak tailing. Pre-condition columns and use high-purity carrier gases (He ≥99.999%) .

- Case example : Adams (2017) reported distinct retention times for ethyl geranate (E,E) vs. nerolate (Z,E), emphasizing the need for isomer-specific reference data .

Q. How should conflicting bioactivity results between in vitro and in vivo models be addressed?

- Experimental refinement :

- Bioavailability testing : Assess compound stability in simulated gastric fluid (SGF) or serum using LC-MS.

- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronides) via hepatocyte incubation and UPLC-Q-Exactive analysis.

- Animal models : Use Galleria mellonella larvae for preliminary in vivo toxicity screening before murine studies .

Methodological Tables

| Parameter | GC-MS Conditions | Reference |

|---|---|---|

| Column | DB-WAX (30 m × 0.25 mm ID) | |

| Oven program | 50°C (2 min) → 250°C @10°C/min | |

| Ion source temperature | 230°C |

| Bioassay Protocol | Details | Reference |

|---|---|---|

| Microbial strains | P. aeruginosa ATCC 27853 | |

| Incubation time | 24 h at 37°C | |

| MIC determination | 96-well plate, OD₆₀₀ nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.